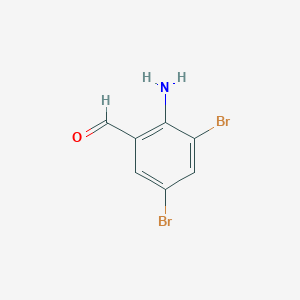

2-Amino-3,5-dibromobenzaldehyde

Overview

Description

2-Amino-3,5-dibromobenzaldehyde (2ADB) is a tetradentate ligand that can be used to prepare pharmaceutical preparations . It has been identified as one of the oxidation products of bromhexine .

Synthesis Analysis

The synthesis of 2ADB involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .Molecular Structure Analysis

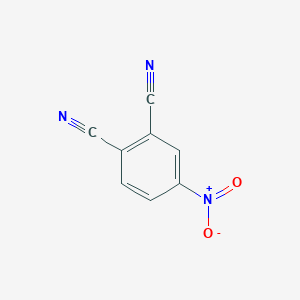

The molecular formula of 2ADB is C7H5Br2NO, and its molecular weight is 278.93 . More detailed structural information can be obtained from spectral data .Chemical Reactions Analysis

2ADB has been shown to react with methyl anthranilate in the presence of nitrobenzene and hydrochloric acid, forming x-ray crystal structures .Physical And Chemical Properties Analysis

2ADB is a solid at 20°C . Its melting point is between 130-135°C . It is also air-sensitive .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Amino-3,5-dibromobenzaldehyde is used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

2. Synthesis of Blue Fluorescent Dye Derivatives This compound is involved in the synthesis of blue fluorescent dye derivatives which are essential for organic light emitting diodes (OLEDs). OLED technology is used in various display and lighting applications due to its advantages in terms of energy efficiency, brightness, and color contrast .

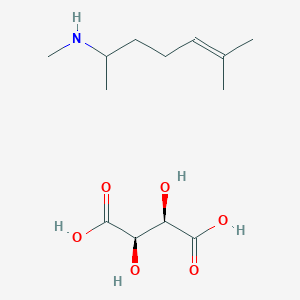

Sharpless Kinetic Resolution

It plays a role in Sharpless kinetic resolution to form Baylis-Hillman enal adducts. This method is significant in creating enantiomerically pure substances from racemic mixtures, which is crucial in the production of certain pharmaceuticals .

Anticancer Agents Synthesis

Researchers use 2-Amino-3,5-dibromobenzaldehyde for synthesizing podophyllotoxin mimetic pyridopyrazoles, which show promise as anticancer agents. These compounds mimic the action of podophyllotoxin, a natural product with antitumor activity .

Ligand Formation for Metal Complexes

The compound may be employed in preparing tetradentate Schiff base ligands through condensation with aliphatic diamines. These ligands can form complexes with metals such as nickel (II) and oxovanadium (IV), which have various applications in catalysis and materials science .

Pharmaceutical Metabolite Preparation

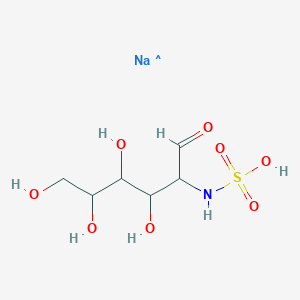

It is a reagent used in the preparation of metabolites for Ambroxol and Bromhexine, which are medications used to treat respiratory diseases. Understanding and synthesizing these metabolites are important for drug development and quality control .

Oxidation Product Analysis

2-Amino-3,5-dibromobenzaldehyde has been identified as an oxidation product of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS analysis. This identification is crucial for understanding the metabolic pathways and degradation products of pharmaceutical compounds .

Friedländer Condensation

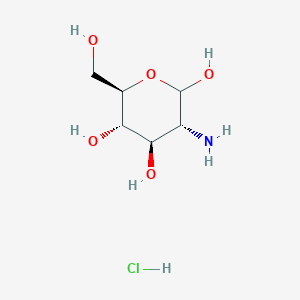

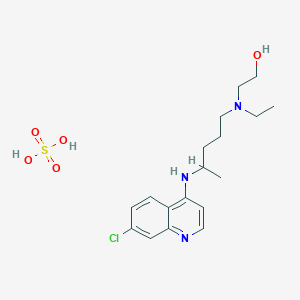

The compound participates in Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives. Quinolines are an important class of heterocyclic compounds with various therapeutic properties, including antimalarial, antibacterial, and anticancer activities .

Mechanism of Action

Target of Action

2-Amino-3,5-dibromobenzaldehyde is primarily used as a reagent in the preparation of various pharmaceuticals and other organic compounds . .

Mode of Action

It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .

Biochemical Pathways

2-Amino-3,5-dibromobenzaldehyde participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

It is known to be a metabolite of ambroxol .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,5-dibromobenzaldehyde. For instance, it should be stored in a cool, dry place and handled with caution to prevent inhalation, ingestion, or skin contact . Furthermore, it should be prevented from contacting groundwater, waterways, or sewage systems without government permission .

Safety and Hazards

properties

IUPAC Name |

2-amino-3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPAZWISSAVDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198943 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-dibromobenzaldehyde | |

CAS RN |

50910-55-9 | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50910-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

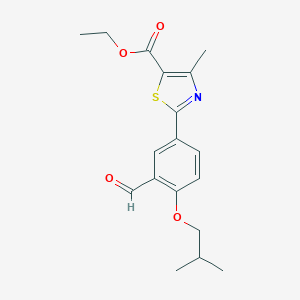

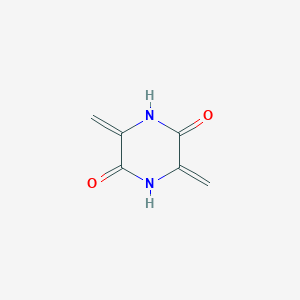

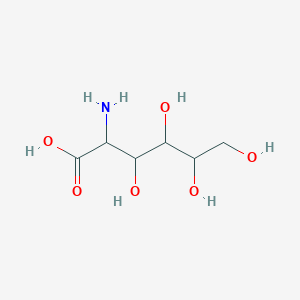

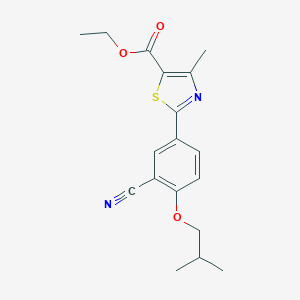

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 2-Amino-3,5-dibromobenzaldehyde?

A1: Two main synthetic approaches are reported in the literature:

- Method 1: Starting with methyl-o-amino benzoate, bromination is performed followed by reaction with hydrazine hydrate to yield 2-amino-3,5-dibromobenzoylhydrazide. This intermediate is then oxidized with K3Fe(CN)6 to obtain the final product. Optimization studies indicate an 81% yield when the molar ratio of the hydrazide to K3Fe(CN)6 is between 0.56-0.65. []

- Method 2: o-nitrobenzaldehyde is reduced using iron powder in an acetic acid/ethanol solvent system to yield o-aminobenzaldehyde. This compound is then brominated with N-bromosuccinimide (NBS) to achieve the final product with an overall yield of 84.3%. []

Q2: Can 2-Amino-3,5-dibromobenzaldehyde be used to synthesize complex ligand systems?

A2: Yes, it has been demonstrated that 2-Amino-3,5-dibromobenzaldehyde undergoes self-condensation in the presence of anthranilic acid (ortho- or meta-) to yield novel ligand systems. These ligands feature a central nitrogen bridge and can further react with organometallic compounds like [Cp*WCl4] to form tungsten(V) complexes. []

Q3: Are there any applications of 2-Amino-3,5-dibromobenzaldehyde derivatives in materials science?

A3: Research shows that a binuclear nickel(II) complex synthesized from a Schiff base ligand, derived from 2-Amino-3,5-dibromobenzaldehyde and other starting materials, can act as a precursor for nickel oxide (NiO) nanoparticles. This complex, synthesized via an ultrasonic method, was characterized using various techniques, and its thermal decomposition yielded NiO nanoparticles with an average size of 32 nm. []

Q4: Has 2-Amino-3,5-dibromobenzaldehyde been investigated for potential biological activity?

A4: While direct biological activity of 2-Amino-3,5-dibromobenzaldehyde is not extensively discussed in the provided literature, a nickel(II) complex synthesized from it, along with S-propyl-thiosemicarbazide, has been studied. This complex showed potential inhibitory action against DNA through molecular docking studies, suggesting possible applications in drug development. []

Q5: Is 2-Amino-3,5-dibromobenzaldehyde used in the synthesis of any pharmaceutical impurities?

A5: Yes, a practical synthesis method for Ambroxol Hydrochloride impurity D utilizes 2-Amino-3,5-dibromobenzaldehyde. This involves a reductive amination reaction with cis-4-aminocyclohexanol hydrochloride using sodium borohydride as the reducing agent. []

Q6: Can 2-Amino-3,5-dibromobenzaldehyde be used in the synthesis of heterocyclic compounds?

A6: Absolutely, a novel class of dibenzo[b,j][1,10]phenanthrolines was synthesized using 2-Amino-3,5-dibromobenzaldehyde. This synthesis involves reacting the compound with acridones (prepared separately) to afford the final 1,3-dibromo-10-chloro-8-aryl-6,7-dihydrodibenzo[b,j][1,10]phenanthroline products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

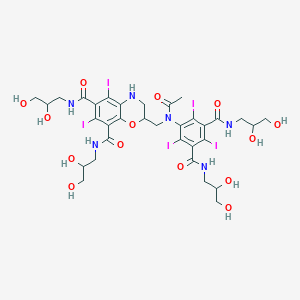

![3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid](/img/structure/B195382.png)